molecular formula C13H6ClF2N5S2 B3037380 6-(1,3-Benzothiazol-2-ylsulfanyl)-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 477871-64-0

6-(1,3-Benzothiazol-2-ylsulfanyl)-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3037380
CAS No.: 477871-64-0
M. Wt: 369.8 g/mol
InChI Key: MLFQEDOERZOCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,3-Benzothiazol-2-ylsulfanyl)-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C13H6ClF2N5S2 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Analysis

6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, a related compound to the one , has been synthesized and its structure analyzed using spectroscopic techniques and X-ray diffraction. This compound, after synthesis, crystallized in the monoclinic crystal system. Its molecular properties and interactions were studied through density functional theory calculations and Hirshfeld surface analysis (Sallam et al., 2021).

Anti-Viral Activity

A derivative of triazolo[4,3-b]pyridazine exhibited significant antiviral activity against the hepatitis A virus. This highlights the potential use of this class of compounds in developing antiviral agents (Shamroukh & Ali, 2008).

Biological Properties

Recent studies have shown that pyridazine derivatives, including triazolo[4,3-b]pyridazines, possess considerable biological properties such as anti-tumor and anti-inflammatory activity. These compounds have been synthesized and characterized, and their molecular properties have been extensively analyzed (Sallam et al., 2021).

Antimicrobial Activity

Certain pyridazine derivatives have demonstrated antimicrobial activity. This includes compounds synthesized from 6-chloropyridazine-3(2H)-thione, which have shown promising responses against both gram-positive and gram-negative bacteria as well as fungi (El-Salam et al., 2013).

Agricultural Applications

Pyridazine and its derivatives, such as the compound , are utilized in agriculture for various purposes including molluscicidal, insecticidal, and herbicidal applications. They are also used as plant growth regulators (Sallam et al., 2022).

Properties

IUPAC Name

2-[[3-[chloro(difluoro)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF2N5S2/c14-13(15,16)11-19-18-9-5-6-10(20-21(9)11)23-12-17-7-3-1-2-4-8(7)22-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFQEDOERZOCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NN4C(=NN=C4C(F)(F)Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF2N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132825
Record name 6-(2-Benzothiazolylthio)-3-(chlorodifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477871-64-0
Record name 6-(2-Benzothiazolylthio)-3-(chlorodifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477871-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Benzothiazolylthio)-3-(chlorodifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,3-Benzothiazol-2-ylsulfanyl)-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(1,3-Benzothiazol-2-ylsulfanyl)-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
6-(1,3-Benzothiazol-2-ylsulfanyl)-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
6-(1,3-Benzothiazol-2-ylsulfanyl)-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
6-(1,3-Benzothiazol-2-ylsulfanyl)-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
6-(1,3-Benzothiazol-2-ylsulfanyl)-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.